molecular formula C24H16Cl2N2O3 B4636372 N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4636372
M. Wt: 451.3 g/mol
InChI Key: RSYMEJWOLPCVJD-BKUYFWCQSA-N
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Description

N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a naphthylamino group, and a furan carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzaldehyde with naphthylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with furan-2-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-arylpiperazine: Shares structural similarities but differs in its biological activity and applications.

    Benzamides: Another class of compounds with similar functional groups but distinct chemical properties and uses.

Properties

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O3/c25-17-11-10-16(19(26)14-17)13-21(28-24(30)22-9-4-12-31-22)23(29)27-20-8-3-6-15-5-1-2-7-18(15)20/h1-14H,(H,27,29)(H,28,30)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYMEJWOLPCVJD-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[(Z)-1-(2,4-dichlorophenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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